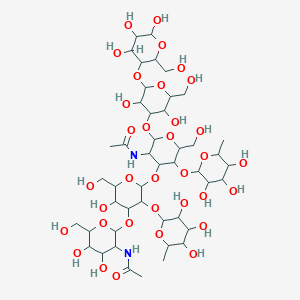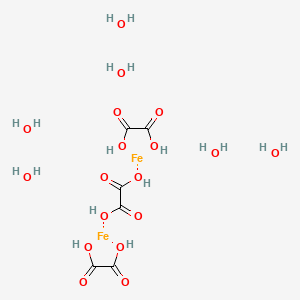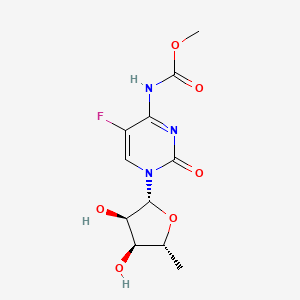
Capecitabine Impurity M
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Capecitabine Impurity M, chemically known as (1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)methyl carbamate, is a byproduct found during the synthesis of Capecitabine. Capecitabine is an oral chemotherapy drug used primarily in the treatment of colorectal and breast cancers. Impurities like this compound are critical to identify and control to ensure the safety and efficacy of the pharmaceutical product .
准备方法
Synthetic Routes and Reaction Conditions: Capecitabine Impurity M is typically formed during the multi-step synthesis of Capecitabine. The synthesis involves the condensation of 5-fluorouracil with a sugar moiety, followed by several protection and deprotection steps. The impurity can arise from incomplete reactions or side reactions during these steps.
Industrial Production Methods: In industrial settings, the production of Capecitabine involves stringent control of reaction conditions to minimize the formation of impurities. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor and separate impurities, including this compound, ensuring they remain within acceptable limits .
化学反应分析
Types of Reactions: Capecitabine Impurity M can undergo various chemical reactions, including:
Oxidation: This reaction can alter the functional groups present in the compound.
Reduction: This can lead to the formation of different derivatives.
Substitution: This can occur at the fluorine or carbamate groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce de-fluorinated compounds .
科学研究应用
Capecitabine Impurity M is primarily used in the pharmaceutical industry for:
Analytical Method Development: It serves as a reference standard for developing and validating analytical methods to detect and quantify impurities in Capecitabine.
Quality Control: Ensuring the purity of Capecitabine by monitoring the levels of Impurity M during production.
Toxicological Studies: Assessing the safety profile of Capecitabine by studying the toxicological effects of its impurities.
作用机制
The mechanism of action of Capecitabine Impurity M is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. understanding its formation and reactivity is crucial for ensuring the overall safety and efficacy of Capecitabine. The molecular targets and pathways involved would likely be similar to those of Capecitabine, focusing on the inhibition of thymidylate synthase, which is essential for DNA synthesis .
相似化合物的比较
Capecitabine Impurity A: (1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)methyl carbamate.
Capecitabine Impurity B: (1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)methyl carbamate.
Uniqueness: Capecitabine Impurity M is unique due to its specific structural configuration and the conditions under which it forms. Unlike other impurities, it may have distinct reactivity and stability profiles, making its identification and control particularly important in the pharmaceutical manufacturing process .
属性
分子式 |
C11H14FN3O6 |
|---|---|
分子量 |
303.24 g/mol |
IUPAC 名称 |
methyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate |
InChI |
InChI=1S/C11H14FN3O6/c1-4-6(16)7(17)9(21-4)15-3-5(12)8(13-10(15)18)14-11(19)20-2/h3-4,6-7,9,16-17H,1-2H3,(H,13,14,18,19)/t4-,6-,7-,9-/m1/s1 |
InChI 键 |
KYPRNCZVBFLOSP-FJGDRVTGSA-N |
手性 SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=NC2=O)NC(=O)OC)F)O)O |
规范 SMILES |
CC1C(C(C(O1)N2C=C(C(=NC2=O)NC(=O)OC)F)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


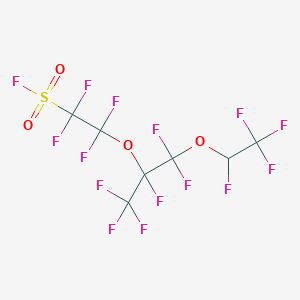
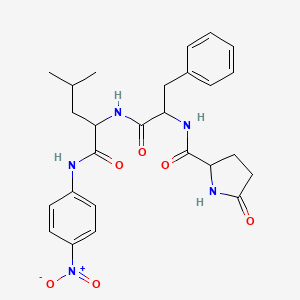

![2-Thiophenecarboxylic acid, 4-bromo-3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)oxy]-, methyl ester](/img/structure/B12062942.png)
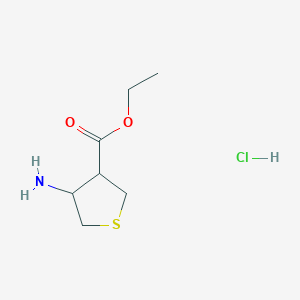
![(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methylidene-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12062951.png)
